Vanillylamine
Overview
Description
Synthesis Analysis
The synthesis of vanillylamine and its analogues can be efficiently achieved through condensation reactions with acyl chlorides in a biphasic H2O/CHCl3 system, offering yields up to 93-96% under mild conditions (Wang et al., 2009). Enzymatic catalysis in supercritical carbon dioxide also presents a method for synthesizing N-vanillylnonanamide from vanillylamine hydrochloride, highlighting the role of lipases in achieving substantial yields (Kuan-Ju Liu, 2009).
Molecular Structure Analysis
The molecular structure and inclusion complex formation of vanillylamine with various cyclodextrins have been studied using spectral and computational methods. These studies reveal that vanillylamine forms a 1:1 complex with cyclodextrins, indicating significant interactions that could affect its physical and chemical behavior (Sivasankar et al., 2012).
Chemical Reactions and Properties
Vanillylamine serves as a precursor in the enzymatic synthesis of vanillin, a key flavoring agent. The conversion involves flavoprotein vanillyl alcohol oxidase acting on vanillylamine, producing vanillin with high yield, demonstrating the versatility of vanillylamine in biotechnological applications (Heuvel et al., 2001).
Physical Properties Analysis
The study of vanillylamine's encapsulation by cyclodextrins provides insights into its physical properties, including stability and binding affinity. These characteristics are crucial for understanding how vanillylamine interacts with other molecules and its potential applications in various fields (Sivasankar et al., 2012).
Chemical Properties Analysis
The chemical properties of vanillylamine, including its reactivity with acyl chlorides and enzymatic transformations, underscore its utility in synthesizing complex molecules. Its ability to undergo various chemical reactions makes it a valuable compound in organic synthesis and the production of bioactive molecules (Wang et al., 2009); (Kuan-Ju Liu, 2009).
Scientific Research Applications
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Biosynthesis of Capsaicin
- Field : Biochemistry
- Application : Vanillylamine is an intermediate in the biosynthesis of capsaicin . Capsaicin is the compound that gives chili peppers their characteristic spiciness.
- Method : Vanillylamine is produced from vanillin by the enzyme vanillin aminotransferase. It is then converted with 8-methyl-6-nonenoic acid into capsaicin by the enzyme capsaicin synthase .
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Biological Synthesis of Vanillin
- Field : Food Science and Biotechnology
- Application : Vanillylamine is a precursor in the biological synthesis of vanillin . Vanillin is a highly regarded flavor compound with widespread recognition for its natural and aromatic qualities .
- Method : The synthesis of vanillin encompasses a wide spectrum of methodologies, including enzymatic, microbial, and immobilized systems . Different substrates such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C 6 –C 3 phenylpropanoids are used .
- Results : The bioconversion of ferulic acid into vanillin with corncob hydrolysate biomass concentration of 1.5 g/L resulted in a notable 29.5-fold increase in the vanillin yield, reaching 477.4 mg/g .
-
Synthesis of Nonivamide
- Field : Organic Chemistry
- Application : Vanillylamine is used in the synthesis of nonivamide , a component of some pepper sprays .
- Method : Acylation of vanillylamine using Schotten-Baumann reactions can provide amide derivatives . Nonivamide is synthesized by condensation of vanillylamine and acyl chlorides .
- Results : The result of this process is the production of nonivamide, a capsaicin analog that is used in some pepper sprays .
-
Synthesis of Olvanil and Arvanil
- Field : Medicinal Chemistry
- Application : Vanillylamine is used in the synthesis of olvanil and arvanil , which are analogs of capsaicin .
- Method : Similar to the synthesis of nonivamide, olvanil and arvanil are synthesized by condensation of vanillylamine and acyl chlorides .
- Results : The result of this process is the production of olvanil and arvanil, which are used in research due to their similar structure to capsaicin .
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Synthesis of Capsaicin Analogues
- Field : Medicinal Chemistry
- Application : Vanillylamine is used in the synthesis of capsaicin analogues . These analogues are used in research due to their similar structure to capsaicin .
- Method : Capsaicin analogues are synthesized by condensation of vanillylamine and acyl chlorides .
- Results : The result of this process is the production of capsaicin analogues, which are used in research due to their similar structure to capsaicin .
-
Synthesis of Bio-Based Vanillin
- Field : Biotechnology
- Application : Vanillylamine is a precursor in the biological synthesis of bio-based vanillin . Vanillin is a popular flavoring agent with wide applications in food, fragrance, and pharmaceutical industries .
- Method : The synthesis of bio-based vanillin encompasses a wide spectrum of methodologies, including enzymatic, microbial, and immobilized systems .
- Results : The result of this process is the production of bio-based vanillin, a popular flavoring agent with wide applications in food, fragrance, and pharmaceutical industries .
Safety And Hazards
Future Directions
The comprehensive exploration of vanillin synthesis, a precursor to vanillylamine, and its multifaceted applications opens up promising avenues for future research and innovation . Future prospects include the development of environmentally friendly, sustainable synthesis approaches that prioritize reducing the environmental footprint in vanillin production .
properties
IUPAC Name |
4-(aminomethyl)-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,10H,5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPWWVNUCXQDQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7149-10-2 (hydrochloride) | |
Record name | Vanillylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90152522 | |
Record name | Vanillylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90152522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Vanillylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012309 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Vanillylamine | |
CAS RN |
1196-92-5 | |
Record name | Vanillylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vanillylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vanillylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90152522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VANILLYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WEZ91E3Z0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Vanillylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012309 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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